molecular formula C22H28FN5O2 B2413001 3-cyclopentyl-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide CAS No. 1251556-51-0

3-cyclopentyl-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide

Cat. No. B2413001
CAS RN: 1251556-51-0
M. Wt: 413.497
InChI Key: KPYFWOXHQCQYRP-UHFFFAOYSA-N
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Description

3-cyclopentyl-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide is a useful research compound. Its molecular formula is C22H28FN5O2 and its molecular weight is 413.497. The purity is usually 95%.
BenchChem offers high-quality 3-cyclopentyl-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-cyclopentyl-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Properties and Receptor Antagonism

Compounds structurally related to "3-cyclopentyl-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide" have been identified as potent antagonists for specific receptors, contributing to their therapeutic potential. For instance, a systematic examination led to the discovery of a novel class of CCR2 receptor antagonists, which demonstrated high binding affinity and excellent selectivity toward chemokine receptors, laying the groundwork for in vivo evaluation due to their promising pharmacokinetic profiles (Butora et al., 2006).

Synthesis and Structural Analysis

The compound's core structure serves as a key intermediate in the synthesis of various pharmacologically active molecules. For example, the rhodium-catalyzed hydroformylation of related allyl or propargyl alcohols represents a critical step in synthesizing neuroleptic agents like Fluspirilen and Penfluridol, highlighting the compound's utility in medicinal chemistry (Botteghi et al., 2001).

Anticancer and Antioxidant Activities

Derivatives of "3-cyclopentyl-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide" have shown significant potential in anticancer and antioxidant activities. A study on novel derivatives bearing various moieties demonstrated notable antioxidant activity, with some compounds outperforming ascorbic acid. Additionally, certain derivatives exhibited cytotoxicity against human glioblastoma and breast cancer cell lines, identifying them as promising candidates for further investigation in cancer therapy (Tumosienė et al., 2020).

Advanced Building Blocks for Drug Discovery

The structural motif of "3-cyclopentyl-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide" serves as an advanced building block in drug discovery. The synthesis of 3-((hetera)cyclobutyl)azetidine-based isosteres of piperidine, piperazine, and morpholine has demonstrated their utility as lead optimization tools due to their increased size and conformational flexibility, which could enhance drug-receptor interactions (Feskov et al., 2019).

properties

IUPAC Name

3-cyclopentyl-N-[1-[1-(4-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN5O2/c23-17-6-8-19(9-7-17)28-15-20(25-26-28)22(30)27-13-11-18(12-14-27)24-21(29)10-5-16-3-1-2-4-16/h6-9,15-16,18H,1-5,10-14H2,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYFWOXHQCQYRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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